20,26-Dihydroxyecdysone
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Overview
Description
20,26-Dihydroxyecdysone is a steroid hormone found in insects and some plants. It is also known as ecdysone, which plays a crucial role in the process of molting and metamorphosis in insects. The chemical structure of 20,26-dihydroxyecdysone is similar to that of the human hormone, testosterone. It is a predominant ecdysteroid metabolite .
Synthesis Analysis
The enzyme responsible for the synthesis of 20,26-dihydroxyecdysone in the Chirononius cell preparations has been characterized as a typical cytochrome P-450-dependent monooxygenase . It was a strictly microsomal enzyme, sensitive to inhibition by carbon monoxide and imidazole/triazole-based fungicides, and required NADPH for maximal activity .Molecular Structure Analysis
The molecular formula of 20,26-Dihydroxyecdysone is C27H44O8 . It has an average mass of 496.634 Da and a monoisotopic mass of 496.303619 Da . The structure of 20,26-dihydroxyecdysone was confirmed by 'H-NMR .Chemical Reactions Analysis
Major mechanisms of chemical reactions involving 20,26-Dihydroxyecdysone are a reversible oxidation and epimerization of the hydroxyl at C3, the formation of esters and other conjugates at some preferred hydroxyl groups, and hydroxylation at C26 to 26-hydroxyecdysteroids, which may be further oxidized to the corresponding ecdysonoic acids, followed by excretion .Physical And Chemical Properties Analysis
20,26-Dihydroxyecdysone has a molecular formula of C27H44O8, an average mass of 496.634 Da, and a monoisotopic mass of 496.303619 Da .Scientific Research Applications
1. Hormonal Activity and Epimeric Forms
20,26-Dihydroxyecdysone (20,26-ECD), identified in various plants like Vitex species, exists as two C-25 epimers. These epimers have been synthesized and separated, revealing different degrees of moulting hormone activity in assays such as the Musca assay. This discovery highlights the importance of stereochemistry in the hormonal activity of ecdysteroids like 20,26-ECD (Suksamrarn, Yingyongnarongkul, & Promrangsan, 1998).
2. Role in Ecdysteroid Metabolism
The metabolism of 20-hydroxyecdysone (20E) in cattle was investigated to control its potential misuse. During this study, metabolites such as 14-deoxy-20-hydroxyecdysone, 20,26-dihydroxyecdysone, and 14-deoxy-20,26-dihydroxyecdysone were identified. This research contributes to understanding how ecdysteroids like 20,26-ECD are metabolized in different species (Destrez et al., 2009).
3. Insect Cell Line Research
Research on epithelial cell lines from Chironomus tentans showed that these cells produce 20,26-dihydroxyecdysone when incubated with 20-hydroxyecdysone. This study demonstrates the involvement of cytochrome P-450-dependent oxidase in the metabolism of ecdysteroids and its relation to ecdysteroid resistance in insect cell lines (Kayser, Winkler, & Spindler-Barth, 1997).
4. Metamorphosis and Development in Insects
20,26-dihydroxyecdysone has been studied in the context of insect development. For instance, the gene CYP18A1 in Drosophila melanogaster was found to be essential for metamorphosis, highlighting the significant role of ecdysteroid metabolism, including the formation of compounds like 20,26-ECD, in developmental processes (Guittard et al., 2011).
5. Biochemical Activities in Larvae and Eggs
Studies on various insect species, including Drosophila larvae and embryonated eggs of the tobacco hornworm, have shown the presence and role of 20,26-dihydroxyecdysone in developmental stages. These studies contribute to understanding the biochemical activities and roles of ecdysteroids during the developmental stages of insects (Kaplanis et al., 1980).
Safety And Hazards
Future Directions
There is growing interest in the pharmaceutical and medical applications of 20,26-Dihydroxyecdysone . The prospects and limitations of developing 20,26-Dihydroxyecdysone as a drug are being discussed, including the requirement for a better evaluation of its safety and pharmacological profile and for developing a production process compliant with pharmaceutical standards .
properties
CAS RN |
19458-46-9 |
---|---|
Product Name |
20,26-Dihydroxyecdysone |
Molecular Formula |
C27H44O8 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6,7-tetrahydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O8/c1-23(33,14-28)8-7-22(32)26(4,34)21-6-10-27(35)16-11-18(29)17-12-19(30)20(31)13-24(17,2)15(16)5-9-25(21,27)3/h11,15,17,19-22,28,30-35H,5-10,12-14H2,1-4H3/t15-,17-,19+,20-,21-,22+,23?,24+,25+,26+,27+/m0/s1 |
InChI Key |
RRCGNPRHZQPOOT-FFBSXHGNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(CO)O)O)O)O |
SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O |
synonyms |
20,26-dihydroxyecdysone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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